tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
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Overview
Description
tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hydrochloride: is a chemical compound with the molecular formula C12H22N2O2·HCl. It is a spirocyclic compound, which means it contains a unique ring structure where two rings are connected through a single atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hydrochloride typically involves the reaction of 2,6-diazaspiro[3.5]nonane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other functional groups.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: The major products are substituted spirocyclic compounds.
Oxidation Reactions: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is used as a building block for the synthesis of complex molecules. Its unique spirocyclic structure makes it valuable for creating novel compounds with potential biological activity .
Biology and Medicine: The compound is investigated for its potential use in medicinal chemistry. It serves as a precursor for the synthesis of various pharmacologically active molecules, including enzyme inhibitors and receptor modulators .
Industry: In the chemical industry, this compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it often acts by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, enhancing its efficacy and selectivity .
Comparison with Similar Compounds
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- tert-Butyl 3-Oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
- 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester
Comparison: Compared to these similar compounds, tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is unique due to its specific ring structure and the position of the functional groups. This uniqueness allows for distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
tert-butyl 2,8-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-8-12(9-14)5-4-6-13-7-12;/h13H,4-9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLWPMSBSJZMIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1965309-45-8 |
Source
|
Record name | 2,6-Diazaspiro[3.5]nonane-2-carboxylic acid, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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